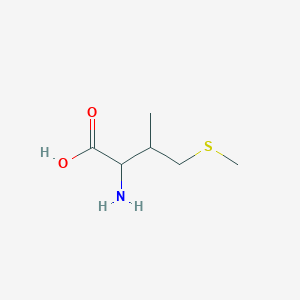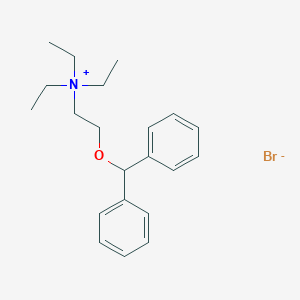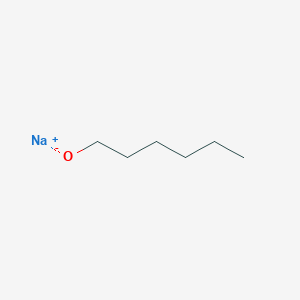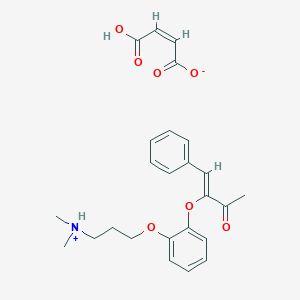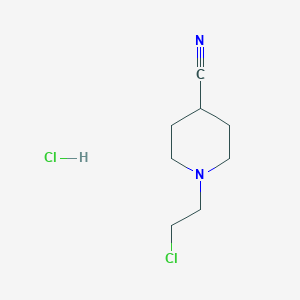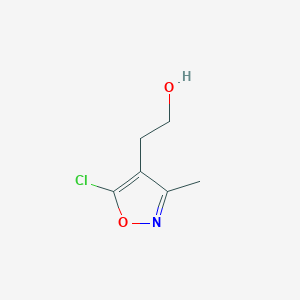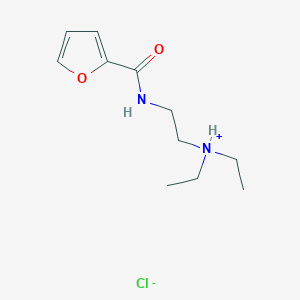
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride, also known as A-84543, is a chemical compound that belongs to the class of furanamines. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride is not fully understood. However, it is believed to act as a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including inflammation, pain, and cognitive function.
Efectos Bioquímicos Y Fisiológicos
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride is its selectivity for the α7nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride. One direction is to further study its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Another direction is to study its potential use in drug addiction treatment. Additionally, further research is needed to fully understand its mechanism of action and to develop more soluble analogs for use in experimental setups.
Métodos De Síntesis
The synthesis of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride involves the reaction of 2-furancarboxylic acid with diethylamine in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride.
Aplicaciones Científicas De Investigación
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. It has also been studied for its potential use in drug addiction treatment.
Propiedades
Número CAS |
110358-89-9 |
|---|---|
Nombre del producto |
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride |
Fórmula molecular |
C11H19ClN2O2 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
diethyl-[2-(furan-2-carbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-3-13(4-2)8-7-12-11(14)10-6-5-9-15-10;/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,14);1H |
Clave InChI |
GXIYOFDZPGUZRS-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=CO1.[Cl-] |
SMILES canónico |
CC[NH+](CC)CCNC(=O)C1=CC=CO1.[Cl-] |
Sinónimos |
diethyl-[2-(furan-2-carbonylamino)ethyl]azanium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



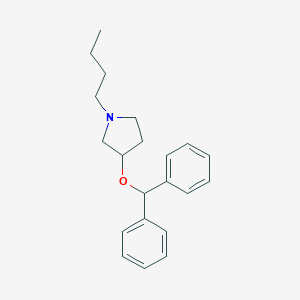
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
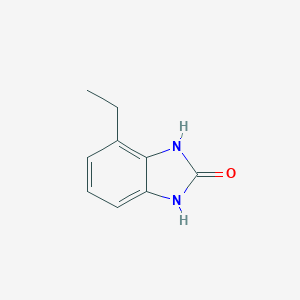
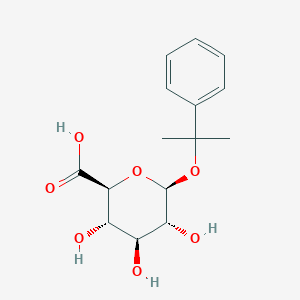
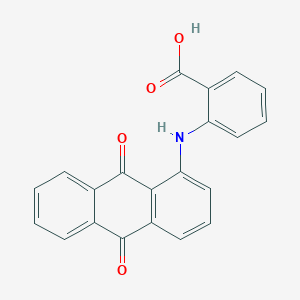
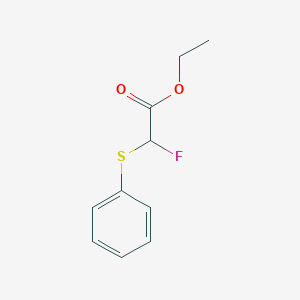
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
